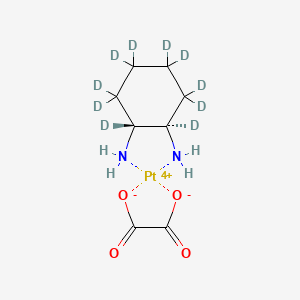![molecular formula C13H11NO B14096487 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one CAS No. 67838-97-5](/img/structure/B14096487.png)
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one typically involves cyclization reactions. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and appropriate reagents under basic conditions. For instance, sodium alkoxide solutions such as sodium ethoxide or sodium methoxide can be used as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce more saturated cyclic compounds.
Aplicaciones Científicas De Investigación
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but differs in the presence of a nitrile group.
3,4-Dihydro-2H-pyran: Although structurally different, it is another example of a dihydro compound with a fused ring system.
Uniqueness
5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is unique due to its specific combination of a cyclopentane and pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
67838-97-5 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-phenyl-5,6-dihydrocyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C13H11NO/c15-13-7-6-10-8-14(9-12(10)13)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 |
Clave InChI |
NSLSQWMHLFAGEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CN(C=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14096413.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14096419.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)

![3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B14096436.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)

![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14096459.png)

![Octahydrofuro[3,4-f][1,4]oxazepine](/img/structure/B14096476.png)

